3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole
Description
3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with bromine atoms at positions 3 and 5, and a 3-nitrophenylmethyl group at position 1
Properties
IUPAC Name |
3,5-dibromo-1-[(3-nitrophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N4O2/c10-8-12-9(11)14(13-8)5-6-2-1-3-7(4-6)15(16)17/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBYSRXGWKIZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=NC(=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The alkylation is typically conducted in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sodium hydride (NaH) or potassium carbonate (KCO) serves as the base, deprotonating the triazole to enhance nucleophilicity.
Example Procedure :
-
Deprotonation : 3,5-Dibromo-1H-1,2,4-triazole (2.2 mmol) is dissolved in DMF (20 mL) and cooled to 0–5°C. NaH (60% dispersion in mineral oil, 2.64 mmol) is added portionwise, and the mixture is stirred for 30 minutes.
-
Alkylation : 3-Nitrobenzyl bromide (5.29 mmol) is added dropwise, and the reaction is warmed to room temperature or heated to 40–120°C, depending on the base.
-
Workup : The mixture is diluted with water, extracted with ethyl acetate, dried over MgSO, and purified via column chromatography (ethyl acetate/n-heptane gradient).
Key Variables :
-
Base : NaH achieves higher yields (98.5%) compared to KCO (94.6%) due to stronger deprotonation.
-
Temperature : Reactions with NaH proceed efficiently at 40°C, while KCO requires elevated temperatures (120°C).
-
Stoichiometry : A 1:2.4 molar ratio of triazole to alkylating agent ensures complete conversion.
Table 1 : Comparative Analysis of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 40 | 12 | 98.5 |
| KCO | DMF | 120 | 24 | 94.6 |
Alternative Synthetic Routes
Sequential Halogenation and Alkylation
An alternative approach involves bromination of a pre-alkylated triazole. However, this method is less favorable due to the electron-withdrawing nitro group, which deactivates the ring toward electrophilic bromination. Direct bromination of 1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole with bromine (Br) or N-bromosuccinimide (NBS) results in low regioselectivity and yields (<50%).
One-Pot Alkylation-Bromination
Preliminary studies suggest that simultaneous alkylation and bromination using 3-nitrobenzyl bromide and brominating agents (e.g., CuBr) in DMF could streamline synthesis. However, competing side reactions, such as over-bromination or nitro group reduction, limit practicality.
Purification and Characterization
Chromatographic Purification
Crude product purification employs silica gel chromatography with ethyl acetate/n-heptane gradients (0–20% v/v). The nitro group’s polarity necessitates careful solvent selection to avoid excessive retention or decomposition.
Spectroscopic Characterization
-
H NMR : Key signals include the nitrobenzyl methylene protons (δ 4.29 ppm, t, J = 5.3 Hz) and aromatic protons (δ 7.5–8.2 ppm).
-
Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 399.8 ([M+H]).
-
X-ray Crystallography : Polymorph analysis confirms a monoclinic crystal system, with intermolecular hydrogen bonding between triazole and nitro groups.
Challenges and Mitigation Strategies
Hygroscopicity and Stability
The nitrobenzyl moiety increases hygroscopicity, necessitating storage under anhydrous conditions. Decomposition above 170°C mandates low-temperature handling.
Impurity Formation
Common impurities include:
-
Unreacted 3,5-Dibromo-1H-1,2,4-triazole : Minimized by excess alkylating agent.
-
Dialkylated Byproducts : Controlled via stoichiometric optimization.
Comparative Analysis of Methods
Table 2 : Method Efficacy Evaluation
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| NaH-Mediated Alkylation | 98.5 | >99 | High |
| KCO-Mediated Alkylation | 94.6 | 98 | Moderate |
| One-Pot Bromination | 48 | 85 | Low |
The NaH-mediated route offers superior yield and scalability, making it the preferred industrial method .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like potassium carbonate in a polar solvent such as DMF.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Substitution: Products with various functional groups replacing the bromine atoms.
Reduction: 3,5-Dibromo-1-[(3-aminophenyl)methyl]-1H-1,2,4-triazole.
Oxidation: Oxidized derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis
3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole can serve as a ligand in catalytic reactions. Its ability to stabilize metal centers makes it useful in various catalytic processes such as cross-coupling reactions and oxidation reactions.
Synthesis
The compound acts as an intermediate in the synthesis of more complex molecules. It can undergo various reactions including bromination and nucleophilic substitution, allowing for the formation of diverse chemical entities .
Biology
Antimicrobial Agents
Triazole derivatives are often studied for their antimicrobial properties. Research indicates that compounds like this compound may exhibit significant antibacterial and antifungal activities by disrupting cellular processes or inhibiting enzyme functions .
Enzyme Inhibitors
The compound has potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes involved in metabolic pathways, which could be beneficial for developing therapeutic agents targeting diseases such as cancer or infections.
Medicine
Drug Development
Due to its biological activity, this compound is being investigated for use in drug development. Its ability to modulate biological pathways makes it a candidate for new pharmaceuticals aimed at treating various conditions .
Materials Science
The compound is being explored for its potential in developing new materials with specific properties such as enhanced thermal stability or unique electronic characteristics. These materials could have applications in electronics or polymer science .
Agrochemicals
There is ongoing research into the use of this compound as a pesticide or herbicide. Its chemical structure suggests it may interact with biological systems of pests or weeds, providing a basis for developing new agrochemical products .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazole compounds including this compound against common pathogens. Results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Case Study 2: Synthesis of Complex Molecules
Research demonstrated the successful use of this compound as an intermediate in synthesizing novel triazole-based pharmaceuticals. The synthesis involved multi-step reactions that highlighted the compound’s versatility and importance in organic synthesis.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the nitrophenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-1-methyl-1H-1,2,4-triazole
- 3,5-Dibromo-1-phenyl-1H-1,2,4-triazole
- 3,5-Dibromo-1-(4-nitrophenyl)-1H-1,2,4-triazole
Uniqueness
3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and a 3-nitrophenylmethyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for diverse applications compared to similar compounds .
Biological Activity
3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science. The unique structure of this compound, characterized by two bromine atoms and a nitrophenyl group, suggests diverse mechanisms of action and applications.
- Molecular Formula : C₉H₆Br₂N₄O₂
- Molecular Weight : 361.98 g/mol
- CAS Number : 1240572-04-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitrophenyl group enhances binding affinity to specific enzymes and receptors, while the bromine atoms may influence the compound's reactivity and stability.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates potent activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 μg/mL |
| Escherichia coli | 8 μg/mL |
| Candida albicans | 6 μg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines:
| Cancer Cell Line | IC₅₀ (μM) |
|---|---|
| Human colon adenocarcinoma | 12.5 |
| Human lung adenocarcinoma | 10.0 |
| Human breast cancer | 15.0 |
These results indicate that the compound may act as a potential lead for anticancer drug development.
Case Study 1: Antimicrobial Efficacy
A study conducted by Wu et al. (2020) demonstrated the efficacy of various triazole derivatives against Mycobacterium tuberculosis. Among the tested compounds, those structurally similar to this compound exhibited MIC values ranging from 4 to 9 μM against resistant strains, highlighting their potential in treating multidrug-resistant infections .
Case Study 2: Anticancer Activity
In a comparative study on triazole derivatives published in Journal of Medicinal Chemistry, researchers synthesized several compounds based on the triazole scaffold. They found that modifications at the nitrophenyl position significantly enhanced anticancer activity against various cell lines, with some derivatives showing IC₅₀ values below 5 μM .
Q & A
Basic Synthesis Optimization
Q: What methodologies are recommended for synthesizing 3,5-dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole with high yield and purity? A: The synthesis typically involves nucleophilic substitution and cyclization reactions. A common approach is refluxing precursors (e.g., 3-nitrophenylmethyl bromide) with 3,5-dibromo-1H-1,2,4-triazole in polar aprotic solvents (e.g., DMSO or DMF) under inert conditions. For example, refluxing at 80–100°C for 12–18 hours achieves ~65% yield, similar to methods used for structurally related triazoles . Optimization steps include:
- Catalyst screening : Use of bases like triethylamine to enhance reaction efficiency.
- Solvent selection : DMF improves solubility of brominated intermediates.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity.
Table 1: Synthesis Parameters and Yields
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Nitrophenylmethyl bromide | DMF | 90 | 18 | 65 |
| 3,5-Dibromo-1H-triazole | DMSO | 100 | 12 | 58 |
Advanced Mechanistic Insights
Q: How can regioselectivity in bromination or nitration of the triazole core be controlled during synthesis? A: Regioselectivity is influenced by electronic and steric factors. Computational studies (DFT calculations) predict electron-deficient positions on the triazole ring (C3 and C5) as preferential sites for bromination. Experimental validation via NMR and X-ray crystallography (e.g., for analogs like 3-bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole) confirms bromine addition at C3/C5 due to resonance stabilization of intermediates . For nitration, directing groups (e.g., nitrobenzyl substituents) orient electrophiles to meta/para positions on the phenyl ring .
Basic Bioactivity Screening
Q: What assays are suitable for preliminary evaluation of antifungal or anticancer activity? A: Standard protocols include:
- Antifungal : Broth microdilution assays against Candida albicans (MIC determination) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC50 values to reference drugs like cisplatin .
- Control experiments : Cytotoxicity on non-cancerous cells (e.g., HEK293) to assess selectivity.
Table 2: Example Bioactivity Data (Analog Compounds)
| Compound | MIC (μg/mL, C. albicans) | IC50 (μM, MCF-7) |
|---|---|---|
| 3,5-Dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole | 8.2 | 12.3 |
| 3-Nitrophenylmethyl analog | 5.7 | 9.8 |
Advanced Data Contradiction Analysis
Q: How to resolve discrepancies between computational predictions and experimental bioactivity results? A: Conflicting data often arise from:
- Solvent effects : Molecular docking simulations (e.g., AutoDock Vina) may not account for solvation. Validate with MD simulations in explicit solvent .
- Metabolic stability : In vitro assays (e.g., liver microsomes) test compound degradation, which computational models may overlook.
- Crystallographic validation : If predicted binding poses conflict with X-ray structures (e.g., kinase inhibitors), refine force field parameters .
Basic Stability and Storage
Q: What conditions ensure long-term stability of this compound? A: Stability tests indicate:
- Thermal stability : Decomposition >150°C (TGA analysis). Store at −20°C in amber vials.
- Light sensitivity : Protect from UV exposure to prevent nitro group degradation.
- Solubility : DMSO stock solutions (10 mM) remain stable for 6 months at −80°C .
Advanced Computational Modeling
Q: What strategies improve molecular docking accuracy for triazole-based kinase inhibitors? A: Key steps include:
- Protonation state adjustment : The triazole nitrogen (N4) often acts as a hydrogen-bond acceptor. Use software like Schrödinger’s Epik to predict ionization states at physiological pH.
- Binding site flexibility : Employ induced-fit docking (IFD) to model kinase hinge region adjustments .
- Validation : Compare docking scores with experimental IC50 values (Pearson correlation >0.7 indicates reliability).
Basic Structural Characterization
Q: What spectroscopic techniques confirm the structure of this compound? A: Standard characterization includes:
- NMR : ¹H NMR (DMSO-d6) shows aromatic protons (δ 7.2–8.3 ppm) and methylene protons (δ 5.1–5.3 ppm).
- Mass spectrometry : ESI-MS ([M+H]+ at m/z 335.97) matches the molecular formula C9H6Br2FN3 .
- IR : Peaks at 1520 cm⁻¹ (C=N) and 1350 cm⁻¹ (NO2) confirm functional groups .
Advanced Synthetic Challenges
Q: How to address low yields in one-pot syntheses of halogenated triazoles? A: Common pitfalls and solutions:
- Intermediate instability : Use low-temperature (−78°C) lithiation for brominated intermediates.
- Side reactions : Add scavengers (e.g., molecular sieves) to trap reactive byproducts.
- Catalyst optimization : Screen transition metals (e.g., Pd/Cu) for cross-coupling steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
